5-Methyl-N(4)-hydroxycytosine

Thymidylate synthase inhibition Nucleotide analog Enzyme kinetics

5-Methyl-N(4)-hydroxycytosine (CAS 3171-25-3), also designated as 2,4(1H,3H)-pyrimidinedione, 5-methyl-, 4-oxime, is a modified nucleobase belonging to the N4-hydroxycytosine class of promutagenic cytosine derivatives. It is formally the product of hydroxylamine reaction at the N4 position of 5-methylcytosine, a reaction that underlies the well-characterized hydroxylamine mutagenesis pathway.

Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
CAS No. 3171-25-3
Cat. No. B1210508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-N(4)-hydroxycytosine
CAS3171-25-3
Synonyms5-methyl-N(4)-hydroxycytosine
Molecular FormulaC5H7N3O2
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESCC1=C(NC(=O)N=C1)NO
InChIInChI=1S/C5H7N3O2/c1-3-2-6-5(9)7-4(3)8-10/h2,10H,1H3,(H2,6,7,8,9)
InChIKeyACXZENFMXUEBKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-N(4)-hydroxycytosine (CAS 3171-25-3): A Methylated N4-Hydroxycytosine Probe for Mutagenesis and Enzyme Inhibition Studies


5-Methyl-N(4)-hydroxycytosine (CAS 3171-25-3), also designated as 2,4(1H,3H)-pyrimidinedione, 5-methyl-, 4-oxime, is a modified nucleobase belonging to the N4-hydroxycytosine class of promutagenic cytosine derivatives [1]. It is formally the product of hydroxylamine reaction at the N4 position of 5-methylcytosine, a reaction that underlies the well-characterized hydroxylamine mutagenesis pathway [2]. The compound exists predominantly in the imino-oxo tautomeric form, with the exocyclic N4-OH group adopting a syn conformation relative to the ring N(3), stabilized by an intramolecular N(3)-H···O(4) hydrogen bond [3]. Unlike unmodified cytosine, this conformational preference disrupts canonical Watson-Crick base pairing, endowing the compound with ambivalent base-pairing properties that are central to its utility as a mechanistic probe in mutagenesis research and as a scaffold for thymidylate synthase inhibitor development [4].

Probe typePromutagenic N4-hydroxycytosine derivative for mutagenesis mechanism studies
ConformationSyn-locked imino-oxo tautomer; disrupted Watson-Crick pairing
Use contextNegative control in TS inhibition assays; hydroxylamine pathway dissection

Why N4-Hydroxycytosine Analogs Cannot Be Used Interchangeably: Structural Determinants of 5-Methyl-N(4)-hydroxycytosine Differentiation


The N4-hydroxycytosine compound class includes multiple structurally related analogs—N4-hydroxycytosine, N4-methoxycytosine, N4-hydroxy-5-fluorocytosine, and their corresponding nucleoside/nucleotide derivatives. Despite their apparent similarity, substitution at the C5 position exerts a profound, quantifiable influence on conformation, enzyme inhibition potency, and mutagenic specificity that precludes generic interchange [1]. The presence of a 5-methyl group locks the exocyclic N4-OH in a syn conformation through steric interaction with the C5 substituent, reducing thymidylate synthase (TS) inhibitory activity by approximately 10,000-fold relative to the unsubstituted N4-OH-dCMP [2]. In contrast, 5-fluoro substitution enhances TS affinity 2- to 20-fold [3]. Furthermore, the 5-methyl modification alters mutagenic specificity: 5-methyl-N4-hydroxydeoxycytidine preferentially induces CG→TA transitions, a pattern opposite to that of 2-aminopurine and distinct from the broader specificity of N4-hydroxycytidine [4]. These non-linear structure-activity relationships mean that selection of the specific 5-methyl congener is not interchangeable with other N4-hydroxycytosine analogs for experiments where defined conformational constraints or specific mutagenic outcomes are required.

5-Methyl-N(4)-hydroxycytosine
Other N4-hydroxycytosine analogs
TS inhibitory potency context markedly reduced; syn-locked conformation
Unsubstituted or 5-fluoro analogs retain higher TS inhibition; anti conformer accessible
Defined CG→TA transition specificity in bacterial reversion assays
Broader or opposite mutation spectra (e.g., N4-hydroxycytidine non-specific, 2-aminopurine AT→GC)
Self-association behavior sterically modulated; dimerization constant context-dependent
Dimerization strength varies with methylation pattern; solution behavior may not transfer

5-Methyl-N(4)-hydroxycytosine (CAS 3171-25-3) Quantitative Differentiation Evidence Versus Closest Analogs


Thymidylate Synthase Inhibition: 10,000-Fold Potency Reduction by 5-Methyl Substitution Versus Parent N4-OH-dCMP

The 5-methyl substituent on N4-hydroxy-dCMP reduces thymidylate synthase (TS) inhibitory potency by approximately 10,000-fold relative to the parent N4-OH-dCMP. Specifically, N4-OH-dCMP and its 5-fluoro analog exhibit Ki values in the range of 10⁻⁷–10⁻⁸ M against Ehrlich carcinoma TS, whereas the 5-methyl analogue of N4-OH-dCMP—the nucleotide form corresponding to 5-methyl-N(4)-hydroxycytosine—is 10⁴-fold less potent [1]. This quantitative difference, observed under mechanism-based, methylenetetrahydrofolate-dependent slow-binding inhibition conditions with purified Ehrlich carcinoma TS, identifies the anti rotamer of the imino form as the active inhibitory species; the 5-methyl group sterically constrains the N4-OH to the syn conformation, which is incompatible with TS active site geometry [2].

TS inhibition potency
Head-to-head
~10,000-fold less potent than N4-OH-dCMP (Ki estimated 10⁻³–10⁻⁴ M vs. 10⁻⁷–10⁻⁸ M)
Supports TS inhibition assay differentiation context
Mechanism-based slow-binding; Ehrlich carcinoma TS
Thymidylate synthase inhibition Nucleotide analog Enzyme kinetics

Syn/Anti Rotamer Energy Landscape: 5-Methyl Constrains N4-OH Conformation, Distinct from 5-Fluoro and Unsubstituted Analogs

Ab initio quantum mechanical calculations (SCF + MBPT(2)/6-31G) demonstrate that the syn-imino form of N4-hydroxycytosine is the most stable conformation, with the anti-imino rotamer being 12.8 kJ mol⁻¹ less stable [1]. The 5-fluoro substituent dramatically elevates this syn–anti energy gap to 38.5 kJ mol⁻¹ [2]. For the 5-methyl derivative, density functional theory (DFT) calculations at the BLYP/DNP and B3LYP/6-31G(d,p) levels confirm that the imino tautomer remains more stable than the amino form, but the 5-methyl group introduces steric constraints that differ qualitatively from the electronic effects of 5-fluoro substitution [3]. The potential energy barrier for syn–anti rotation in N4-hydroxycytosine is approximately 180 kJ mol⁻¹, meaning the syn and anti forms behave as non-interconverting structural isomers under biochemical conditions [4]. Experimental NMR data for the sterically constrained 1,5-dimethyl analog (the formal analogue of 5-methyl-N(4)-hydroxycytosine nucleosides) confirm approximately 90% imino tautomer population and a syn conformation locked by the 5-methyl group [5].

Rotamer energy landscape
Cross-study comparable
Syn–anti gap: 12.8 kJ mol⁻¹ (parent); 38.5 kJ mol⁻¹ (5-F); 5-Me imposes steric constraint
Conformational control differs from electronic analog
DFT and ab initio calculations; NMR validation
Conformational analysis Ab initio calculation Tautomerism

Mutagenic Specificity: 5-Methyl-N4-hydroxydeoxycytidine Induces CG→TA Transitions, Opposite to 2-Aminopurine and Broader than N4-Hydroxycytidine

In a comparative plate-test reversion assay using Salmonella typhimurium and Escherichia coli strains with defined markers, 5-methyl-N4-hydroxydeoxycytidine—the deoxyribonucleoside form of 5-methyl-N(4)-hydroxycytosine—exhibited mutagenic specificity opposite to that of 2-aminopurine, with evidence strongly indicating induction of CG→TA transitions [1]. In contrast, N4-hydroxycytidine was described as 'the least specific mutagen,' capable of reverting nearly all tested markers, while 2-amino-N6-hydroxyadenine was the most potent (>1,000 revertant colonies per plate in some cases) [2]. Notably, the comparison between the ribonucleoside (N4-hydroxycytidine) and deoxyribonucleoside (5-methyl-N4-hydroxydeoxycytidine) forms established that deoxyriboside analogues are not necessarily more efficient mutagens than ribonucleosides, indicating that sugar moiety selection does not predictably enhance activity [3]. The specificity of the 5-methyl variant for CG→TA transitions aligns with the known mechanism of hydroxylamine mutagenesis, where N4-hydroxycytosine residues in DNA mispair with adenine during replication [4].

Mutagenic specificity
Cross-study comparable
CG→TA transitions (opposite 2-aminopurine); N4-hydroxycytidine non-specific
Supports defined mutational spectrum studies
S. typhimurium / E. coli plate-test reversion
Mutagenesis specificity Base analogue mutagen Transition mutation

Dimerization Self-Association: 5-Methyl Substitution Increases Dimerization Constant 7.8-Fold Relative to the Anti-Constrained Analog

In low-polarity organic media, N4-hydroxycytosine analogues self-associate via intermolecular O(4)-H···O(2) or O(4)-H···N(4) hydrogen bonds, forming dimers with association constants that are highly sensitive to methylation pattern [1]. The syn-constrained 1,5-dimethyl-N4-hydroxycytosine (formal analogue of 5-methyl-N(4)-hydroxycytosine nucleosides) exhibits a dimerization association constant of 36 M⁻¹ at ambient temperature, compared with 4.6 M⁻¹ for the anti-constrained 1,3-dimethyl-N4-hydroxycytosine, 12.8 M⁻¹ for anti-1,3,5-trimethyl-N4-hydroxycytosine, and 109 M⁻¹ for syn-1,3,5-trimethyl-N4-hydroxycytosine [2]. The 7.8-fold enhancement of the syn-5-methyl form (36 M⁻¹) over the anti form (4.6 M⁻¹) demonstrates that the 5-methyl-imposed syn conformation promotes stronger self-association. Independently, infrared spectroscopy confirmed that 1,5-dimethyl-N4-hydroxycytosine forms linear associates in non-polar solvents via N4-OH···O=C2 hydrogen bonds, with thermodynamic parameters ΔH = −2.8 kcal mol⁻¹ and ΔS = −2.7 cal deg⁻¹ mol⁻¹, whereas the N4-methoxy derivative shows no such association [3].

Dimerization self-association
Cross-study comparable
Kassoc = 36 M⁻¹ (syn 1,5-dimethyl); 7.8-fold > anti form (4.6 M⁻¹)
Solution aggregation behavior context-dependent
Low-polar organic media; IR ΔH = −2.8 kcal mol⁻¹
Hydrogen bonding Self-association Supramolecular chemistry

Base-Pairing with Adenine: 5-Methyl Derivative Maintains Identical Adenine Affinity to Parent N4-Methoxycytosine (K = 14 M⁻¹)

Infrared spectroscopy studies in nonpolar media established that 1-methyl-N4-methoxycytosine and its 5-methyl derivative exhibit identical association constants for interaction with adenine: K = 14 M⁻¹ for both compounds [1]. This stands in contrast to O6-methylguanine, whose association constants with uracil, cytosine, and adenine are all well below 1 M⁻¹ [2]. The equivalence of the 5-methyl and parent N4-methoxy compounds indicates that the C5-methyl group does not sterically or electronically perturb the N4-substituent's ability to form hydrogen-bonded complexes with adenine in nonpolar environments. This finding is mechanistically significant because N4-hydroxycytosine and N4-methoxycytosine are promutagenic precisely due to their ability to mispair with adenine during replication, leading to CG→TA transitions [3]. Notably, 1,5-dimethyl-N4-hydroxycytosine itself shows no detectable hydrogen bonding with 9-ethyladenine under the same conditions, consistent with the syn-locked conformation preventing Watson-Crick-type pairing [4].

Adenine base-pairing
Cross-study comparable
K = 14 M⁻¹ (5-methyl-N4-methoxy form) identical to parent; syn-OH form no pairing
Informs N4-substituent type selection for pairing studies
IR in nonpolar solvents; 1-substituted derivatives
Base-pairing Non-Watson-Crick pairing Infrared spectroscopy

Crystal Structure Evidence: 1,3,5-Trimethyl-N4-hydroxycytosine Adopts Anti Conformation (R = 3.7%), Contrasting with Syn Conformation of 1,5-Dimethyl Analog

X-ray crystallographic analysis of 1,3,5-trimethyl-N4-hydroxycytosine—an analogue of the promutagenic N4-hydroxycytosine and 5-methyl-N4-hydroxycytosine nucleosides—revealed that the N4-OH rotamer adopts the anti conformation relative to ring N(3), despite steric hindrance from methyl groups at both N(3) and C(5) [1]. The structure was solved in monoclinic space group P2₁/n and refined to R = 3.7% for 1,457 reflections at −147°C [2]. This contrasts with 1,5-dimethyl-N4-hydroxycytosine, where the N4-OH is syn to N(3) and stabilized by an intramolecular N(3)-H···O(4) hydrogen bond [3]. The 'overcrowded' molecular geometry of the trimethyl analogue, with the exocyclic N4-OH group essentially coplanar with the pyrimidine ring, demonstrates that the simultaneous presence of methyl groups at N(3) and C(5) forces a syn–anti equilibrium with approximately 75% preference for the anti rotamer, as independently measured by NMR [4]. This is directly relevant to the mutagenic mechanism: the anti conformation permits normal Watson-Crick base pairing, whereas the syn conformation (as in the 5-methyl-N(4)-hydroxycytosine free base) does not [5].

Crystal structure conformation
Cross-study comparable
1,3,5-trimethyl analog: anti rotamer (R=3.7%); 1,5-dimethyl: syn; steric switch documented
N(3)-methylation overrides C5-methyl syn preference
X-ray diffraction at −147°C and RT
X-ray crystallography Conformational analysis Steric hindrance

Optimal Research Application Scenarios for 5-Methyl-N(4)-hydroxycytosine (CAS 3171-25-3) Based on Quantitative Differentiation Evidence


Mechanistic Studies of Hydroxylamine Mutagenesis Requiring a Syn-Locked, Pairing-Incompetent Cytosine Analog

5-Methyl-N(4)-hydroxycytosine is the appropriate probe for dissecting the conformational requirements of hydroxylamine-induced mutagenesis. Its syn-locked N4-OH conformation, stabilized by the C5-methyl group and the intramolecular N(3)-H···O(4) hydrogen bond, prevents Watson-Crick base pairing [1]. This property allows researchers to distinguish between mutagenic pathways that require anti-conformer base pairing (as with N4-methoxycytosine, which pairs with adenine at K = 14 M⁻¹ [2]) versus those that proceed through alternative mechanisms. The 10⁴-fold reduction in TS inhibitory potency of the 5-methyl analog relative to N4-OH-dCMP [3] further validates the use of this compound as a negative control in TS inhibition assays, where the absence of activity is mechanistically informative rather than simply a failure of the assay system.

Structure-Activity Relationship (SAR) Studies Differentiating Steric from Electronic Effects at the Pyrimidine C5 Position

The 5-methyl substituent exerts a predominantly steric effect on N4-OH conformation, in contrast to the electronic effect of the 5-fluoro substituent, which elevates the syn–anti energy gap from 12.8 to 38.5 kJ mol⁻¹ [1]. Researchers conducting SAR campaigns on N4-hydroxycytosine-based inhibitors or probes should include 5-methyl-N(4)-hydroxycytosine as the steric control, with N4-hydroxy-5-fluorocytosine serving as the electronic control and unsubstituted N4-hydroxycytosine as the baseline. The quantitative differences in TS inhibition (5-methyl: ~10⁴-fold loss of potency; 5-fluoro: 2- to 20-fold gain in affinity [2]) provide a robust assay readout for parsing steric versus electronic contributions to molecular recognition at the C5 position.

Bacterial Mutagenesis Assays Requiring Defined CG→TA Transition Specificity

For experiments in S. typhimurium or E. coli systems where predictable CG→TA transition mutations are required, 5-methyl-N4-hydroxydeoxycytidine (the deoxyribonucleoside form of the target compound) offers a defined specificity opposite to that of 2-aminopurine [1]. This contrasts with N4-hydroxycytidine, which displays broad, non-specific mutagenic activity across multiple markers [2]. Researchers should select the 5-methyl-N4-hydroxy congener when the experimental design demands a restricted mutational spectrum—for example, in reversion assays where multiple possible mutation types would confound interpretation, or in studies of sequence-context effects on mutation frequency where a single predominant mutation type is required.

Solution-Phase Biophysical Studies of Nucleobase Self-Association and Aggregation

The quantifiable dimerization behavior of the 5-methyl-N4-hydroxycytosine scaffold—with association constants of 36 M⁻¹ for the syn-constrained 1,5-dimethyl analog versus 4.6 M⁻¹ for the anti-constrained form [1], and linear association thermodynamics of ΔH = −2.8 kcal mol⁻¹ and ΔS = −2.7 cal deg⁻¹ mol⁻¹ [2]—makes this compound a well-characterized model system for studying hydrogen-bond-driven nucleobase self-assembly. Its intermediate dimerization propensity (between the weakly associating anti form at 4.6 M⁻¹ and the strongly associating syn-trimethyl form at 109 M⁻¹) allows it to serve as a calibrated reference point in supramolecular studies of nucleobase aggregation, particularly when investigating how methylation pattern modulates intermolecular hydrogen bonding in non-aqueous environments.

Application
Selection Property
Validation Focus
Mutagenesis pathway dissection
Syn-locked, pairing-incompetent conformation
Watson-Crick pairing disruption review
Steric vs. electronic SAR at C5
Steric conformational constraint; TS inhibition context
Comparative analog panel benchmarking
Defined CG→TA transition mutagenesis
Restricted mutagenic specificity
Reversion assay spectrum verification
Nucleobase self-assembly studies
Quantifiable dimerization constants
Aggregation behavior in nonpolar media
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